molecular formula C10H11NO5 B2674321 Dimethyl 5-methoxypyridine-2,3-dicarboxylate CAS No. 1375303-11-9

Dimethyl 5-methoxypyridine-2,3-dicarboxylate

Cat. No. B2674321
CAS RN: 1375303-11-9
M. Wt: 225.2
InChI Key: PUXVJVDCCNYZIQ-UHFFFAOYSA-N
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Description

Dimethyl 5-methoxypyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C10H11NO5 . It is a solid substance, usually appearing as white to pale yellow crystals . It has a relatively low solubility and can dissolve in some organic solvents such as ethanol and dimethylformamide .


Molecular Structure Analysis

The molecular structure of Dimethyl 5-methoxypyridine-2,3-dicarboxylate consists of a pyridine ring substituted with a methoxy group at the 5-position and two methyl ester groups at the 2 and 3 positions . The molecular weight of the compound is 225.2 .


Physical And Chemical Properties Analysis

Dimethyl 5-methoxypyridine-2,3-dicarboxylate is a solid substance, usually appearing as white to pale yellow crystals . It has a relatively low solubility and can dissolve in some organic solvents such as ethanol and dimethylformamide . The molecular weight of the compound is 225.2 .

Scientific Research Applications

Natural Product Synthesis

The compound’s unique pyridine scaffold serves as a valuable starting point for the synthesis of natural products. By functionalizing the ester groups, chemists can access complex molecules found in nature. This approach contributes to the total synthesis of bioactive compounds and provides insights into their biological functions.

For more technical details, you can refer to the ChemicalBook entry for Dimethyl 5-methoxypyridine-2,3-dicarboxylate here.

Safety and Hazards

Specific safety and hazard information for Dimethyl 5-methoxypyridine-2,3-dicarboxylate is not provided in the search results. General safety practices such as avoiding contact with skin and eyes should be followed when handling this compound .

properties

IUPAC Name

dimethyl 5-methoxypyridine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-14-6-4-7(9(12)15-2)8(11-5-6)10(13)16-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXVJVDCCNYZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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